N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimido[4,5-d]pyrimidine core: This step involves the cyclization of a suitable precursor, such as 5-acetyl-4-aminopyrimidine, with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base like sodium methoxide in butanol.
Introduction of the methylsulfanyl group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the pyrazole moiety: The pyrazole ring can be synthesized separately and then attached to the core structure through a coupling reaction, often using reagents like sodium hydride or potassium carbonate in an appropriate solvent.
Final functionalization: The nitro group and other functional groups are introduced in the final steps through nitration reactions and other specific functionalization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, methylthiol.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiproliferative, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N2-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Notable for their role as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
N~2~-[4-Imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H13N9O4S |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(5-imino-2-methylsulfanylpyrimido[4,5-d]pyrimidin-6-yl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H13N9O4S/c1-30-16-18-5-11-13(17)24(8-19-14(11)21-16)22-15(26)12-3-2-10(29-12)7-23-6-9(4-20-23)25(27)28/h2-6,8,17H,7H2,1H3,(H,22,26) |
InChI Key |
GTJKBCOMMNIIIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N)N(C=NC2=N1)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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